
Prodigiosin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prodigiosin (hydrochloride) is a naturally occurring red pigment derived from bacterial secondary metabolites of the prodiginine family. It is known for its vibrant red color and has been extensively studied for its diverse biological activities, including antibacterial, anticancer, and immunosuppressive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves the use of bacteria such as Serratia marcescens, which produces prodigiosin as a secondary metabolite. The optimal conditions for prodigiosin production include a nutrient broth medium at 30°C, with lactose and peptone as the most effective carbon and nitrogen sources . The extraction process involves using organic solvents like ethanol, methanol, or chloroform .
Industrial Production Methods: Industrial production of prodigiosin involves optimizing the fermentation conditions to maximize yield. This includes using modified nutrient media, such as nutrient broth with added peanut or sesame, which has been shown to be economically feasible . The purification process typically involves column chromatography using silica gel and a solvent mixture of chloroform, methanol, and acetone .
Analyse Des Réactions Chimiques
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species (ROS) and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in prodigiosin reactions include organic solvents like ethanol, methanol, and chloroform. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from prodigiosin reactions include oxidized and reduced derivatives, which retain the core tripyrrole structure but exhibit different biological activities .
Applications De Recherche Scientifique
Prodigiosin has a wide range of scientific research applications due to its diverse biological activities:
Mécanisme D'action
Prodigiosin belongs to the prodiginine family, which includes other compounds such as cycloprodigiosin, undecylprodigiosin, metacycloprodigiosin, and streptorubin B . These compounds share a similar tripyrrole structure but differ in their side chains and biological activities.
Comparaison Avec Des Composés Similaires
- Cycloprodigiosin
- Undecylprodigiosin
- Metacycloprodigiosin
- Streptorubin B
Prodigiosin stands out among these compounds due to its extensive research and diverse applications, making it a promising candidate for further development in medicine and industry .
Propriétés
Numéro CAS |
112373-40-7 |
|---|---|
Formule moléculaire |
C20H26ClN3O |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+; |
Clé InChI |
UQRGJSTXVCWXNU-NNTHFVATSA-N |
SMILES isomérique |
CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
SMILES canonique |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



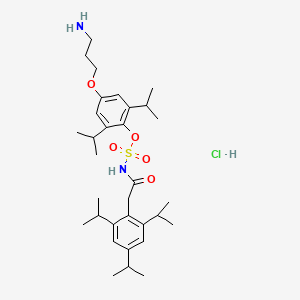
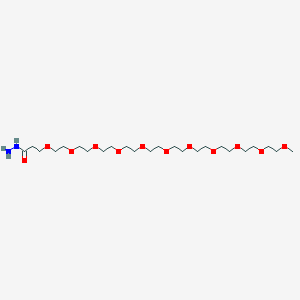
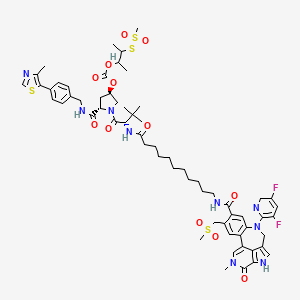



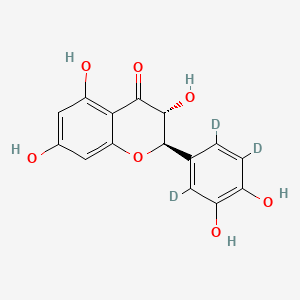

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)

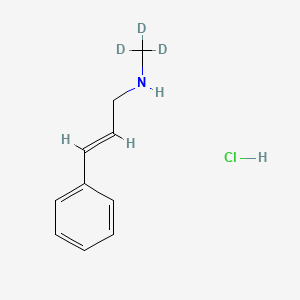
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

